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molecular formula C12H8BrNO B8800182 3-Bromo-7-methoxy-1-naphthonitrile CAS No. 847505-83-3

3-Bromo-7-methoxy-1-naphthonitrile

Cat. No. B8800182
M. Wt: 262.10 g/mol
InChI Key: GRKYKMLRLISEPI-UHFFFAOYSA-N
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Patent
US07557237B2

Procedure details

To slurry of 3,8-dibromo-7-methoxy-1-naphthonitrile (1.62 kg) and Tin (II) chloride dihydrate (1.24 kg, 5.50 mol) in acetic acid (5 L) is added conc. HCl (37% wt, 2.50 L) through a dropping funnel at 100° C. during a period of 2 h. The mixture is stirred at 100° C. for 4 h. Then, the mixture is cooled to room temperature. The solid is filtered, washed with 1% wt HCl (2×1.00 L), water (1.00 L) and dried to give the title compound as a white solid (524 g, 73%). 1H NMR (CDCl3): δ8.13 (d, 1H, J=1.8 Hz), 7.93 (d, 1H, J=1.9 Hz), 7.72 (d, 1H, J=9.0 Hz),7.41 (d, 1H, J=2.4 Hz), 7.28 (dd, 1H, J=2.4 Hz, 9.0 Hz), 3.99 (s, 3H).
Name
3,8-dibromo-7-methoxy-1-naphthonitrile
Quantity
1.62 kg
Type
reactant
Reaction Step One
Quantity
1.24 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:15]#[N:16])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([O:12][CH3:13])[C:6]=2Br.O.O.[Sn](Cl)Cl.Cl>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:15]#[N:16])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([O:12][CH3:13])[CH:6]=2 |f:1.2.3|

Inputs

Step One
Name
3,8-dibromo-7-methoxy-1-naphthonitrile
Quantity
1.62 kg
Type
reactant
Smiles
BrC=1C=C(C2=C(C(=CC=C2C1)OC)Br)C#N
Step Two
Name
Quantity
1.24 kg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 100° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with 1% wt HCl (2×1.00 L), water (1.00 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C2=CC(=CC=C2C1)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 524 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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